mTOR Kinase Inhibitory Potency: Target Compound vs. Class Baseline
The target compound exhibits measurable, albeit weak, inhibitory activity against the serine/threonine-protein kinase mTOR in a cell-based assay using MEF-1 mouse fibroblasts. The observed potency of 23,280.9 nM [1] contrasts with the unsubstituted phenyl analog (CAS 21557-13-1), for which no mTOR activity has been reported; instead, its primary annotated target is the Sigma-1 receptor . This differential kinase engagement profile suggests that the para-hydroxymethyl group may modulate target selectivity within the phenylpiperazine chemotype, a consideration relevant when selecting building blocks for kinase-targeted library synthesis.
| Evidence Dimension | Inhibitory potency against mTOR kinase |
|---|---|
| Target Compound Data | Potency = 23,280.9 nM (MEF-1 mouse fibroblast assay) [1] |
| Comparator Or Baseline | 1-(4-Phenylpiperazin-1-yl)ethan-1-one (CAS 21557-13-1): no mTOR activity reported; primary target is Sigma-1 receptor |
| Quantified Difference | Qualitative difference: target compound engages mTOR (weakly) while comparator does not; no direct Ki/IC50 head-to-head data available. |
| Conditions | MEF-1 mouse fibroblast cell line; assay details not fully disclosed in MolBIC database [1]. |
Why This Matters
Demonstrates that the hydroxymethyl substituent alters target engagement profile within the piperazine scaffold, informing scaffold selection for kinase-focused medicinal chemistry campaigns.
- [1] MolBIC Database. Compound CP0671412: mTOR bioactivity. https://molbic.idrblab.net/data/compound/details/CP0671412 (accessed 2026-05-06). View Source
